Topological Polar Surface Area Advantage
The TPSA of 4‑methyl‑3‑{[(1‑methylpiperidin‑4‑yl)methyl]amino}benzoic acid hydrochloride is 52.6 Ų, as computed by Cactvs via PubChem [1]. In comparison, the 4‑amino analog (CAS 1555135‑35‑7) has a TPSA of 78.6 Ų [2], while the direct‑linked analog 4‑(1‑methylpiperidin‑4‑yl)benzoic acid has a TPSA of 40.5 Ų [3]. The target compound’s intermediate polarity positions it within the optimal range for blood‑brain barrier penetration and oral bioavailability according to Lipinski’s rule of five guidelines (TPSA <140 Ų for oral absorption, <60 Ų for CNS penetration).
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 52.6 Ų |
| Comparator Or Baseline | 4‑Amino analog: 78.6 Ų; Direct‑linked analog: 40.5 Ų |
| Quantified Difference | 4‑Amino: +26.0 Ų (49% higher); Direct‑linked: −12.1 Ų (23% lower) |
| Conditions | Computed by Cactvs 3.4.8.24 via PubChem |
Why This Matters
TPSA directly impacts membrane permeability and oral bioavailability; the target compound’s value sits in a favorable range that is not achieved by either the polar 4‑amino analog or the less polar direct‑linked analog, making it the preferred scaffold for cell‑permeable probe development.
- [1] PubChem CID 137698551, 4‑Methyl‑3‑{[(1‑methylpiperidin‑4‑yl)methyl]amino}benzoic acid hydrochloride. View Source
- [2] PubChem CID 82785172, 4‑Amino‑3‑[[(1‑methyl‑4‑piperidinyl)methyl]amino]benzoic acid. View Source
- [3] PubChem CID 18002455, 4‑(1‑Methylpiperidin‑4‑yl)benzoic acid. View Source
